2-Chloro-3-fluoro-4-iodoaniline

Descripción

BenchChem offers high-quality 2-Chloro-3-fluoro-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

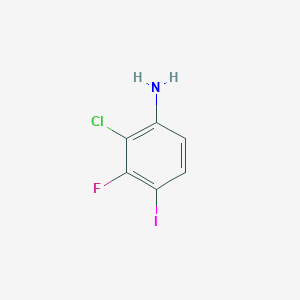

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLWYBMAXUXBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 2-Chloro-3-fluoro-4-iodoaniline

An In-Depth Technical Guide to 2-Chloro-3-fluoro-4-iodoaniline: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted anilines serve as foundational building blocks, offering a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of 2-Chloro-3-fluoro-4-iodoaniline, a highly functionalized intermediate. We will move beyond a simple recitation of data, offering instead a field-proven perspective on its chemical personality, synthetic utility, and practical handling. The causality behind its properties and the logic of its application are central to this exploration, designed for the discerning researcher and development professional.

Core Molecular Identity and Structural Framework

2-Chloro-3-fluoro-4-iodoaniline is a synthetic aromatic compound distinguished by a dense and strategic arrangement of four different substituents on a benzene ring. This unique substitution pattern imbues the molecule with a nuanced reactivity profile, making it a valuable intermediate for targeted synthesis.

-

IUPAC Name: 2-chloro-3-fluoro-4-iodoaniline[1]

-

Molecular Formula: C₆H₄ClFIN[2]

-

Molecular Weight: 271.46 g/mol [1]

The arrangement of an amine, two distinct smaller halogens (F, Cl), and a large, reactive halogen (I) on adjacent positions creates a molecule with multiple, selectively addressable reaction sites.

Caption: 2D Structure of 2-Chloro-3-fluoro-4-iodoaniline.

Physicochemical and Safety Profile

The physical properties of this compound are dictated by its halogen-heavy structure. While comprehensive experimental data is not publicly available for this specific isomer, we can compile known data and make informed predictions based on related structures.

Table 1: Physicochemical Properties

| Property | Value / Observation | Source / Rationale |

| Physical Form | Solid | Based on related haloanilines[3][4] |

| Appearance | Off-white to brown powder | Typical for substituted anilines[4] |

| Melting Point | Not specified. Expected > 70 °C. | Based on isomers: 2-Chloro-4-iodoaniline (70-73 °C)[3] and 2-Fluoro-4-iodoaniline (52-56 °C)[5]. Increased halogenation and molecular weight suggest a higher melting point. |

| Boiling Point | Not specified. Predicted > 250 °C. | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Slightly soluble in water; Soluble in methanol, dichloromethane, and other common organic solvents. | Based on related haloanilines.[5][6] The aniline group provides some polarity, but the halogenated ring dominates. |

| LogP (Predicted) | 2.82 | A measure of lipophilicity, indicating poor water solubility.[1] |

| Storage | Ambient temperature, in a well-sealed container, protected from light. | Standard for stable anilines.[2] Some related compounds are light-sensitive.[6] |

Table 2: GHS Safety Profile

| Pictogram(s) | Signal Word | Hazard Statements (H-codes) | Precautionary Statements (P-codes) |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled for the closely related isomer 4-Chloro-3-fluoro-2-iodoaniline and is expected to be highly representative.

Synthesis Strategy and Reactivity Insights

Proposed Synthetic Workflow:

A plausible route begins with 2-chloro-3-fluoroaniline. The amino group is a strong ortho-, para-director. Since the position para to the amine is occupied by the chloro group, and one ortho position is blocked by fluorine, the primary site for electrophilic substitution is the C4 position. Iodination is an electrophilic aromatic substitution that can be achieved under mild conditions.

Caption: Proposed workflow for the synthesis of 2-Chloro-3-fluoro-4-iodoaniline.

Causality in Synthesis:

-

Starting Material Choice: 2-Chloro-3-fluoroaniline is a commercially available starting point that correctly places the first two halogens.

-

Reagent Choice: Molecular iodine (I₂) is the electrophile. A mild base like sodium bicarbonate (NaHCO₃) is used to neutralize the HI byproduct, driving the reaction forward.[7] This prevents the protonation of the aniline, which would deactivate the ring towards further electrophilic attack.

-

Regioselectivity: The powerful activating and ortho,para-directing effect of the amine group is the dominant factor, directing the incoming iodine electrophile to the open C4 position (para to the fluorine, meta to the chlorine).

Reactivity Profile:

The molecule possesses three distinct points of reactivity, which can be addressed with high selectivity. This makes it a superb building block for introducing a complex substituted aryl moiety.

Caption: Reactivity sites on 2-Chloro-3-fluoro-4-iodoaniline.

-

Site 1 (Aniline Group): The primary amine can undergo standard transformations like acylation to form amides, or diazotization followed by Sandmeyer reactions to replace the amino group with a wide range of functionalities.

-

Site 2 (Iodo Group): The C-I bond is the most labile of the carbon-halogen bonds, making it the prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions can be performed with high selectivity at this position, allowing for the formation of new C-C, C-N, and C-O bonds.

-

Site 3 (Chloro/Fluoro Groups): The C-Cl and C-F bonds are significantly stronger and less reactive. Nucleophilic aromatic substitution (SₙAr) at these positions is possible but typically requires harsh conditions or the presence of a strong electron-withdrawing group on the ring. This differential reactivity is a key asset in multi-step synthesis.

Applications in Drug Development and Advanced Synthesis

While specific, commercialized applications of 2-Chloro-3-fluoro-4-iodoaniline are not widely documented, its structure is emblematic of intermediates used in high-value chemical synthesis. Its utility can be confidently inferred from the roles played by its structural analogs.

-

Kinase Inhibitor Scaffolds: Polysubstituted anilines are core components of many small-molecule kinase inhibitors used in oncology. For instance, the related compound 2-fluoro-4-iodoaniline is a known intermediate in the synthesis of Trametinib, a MEK1/MEK2 inhibitor.[8] The specific substitution pattern of 2-chloro-3-fluoro-4-iodoaniline makes it a candidate for developing new inhibitors targeting kinases like Raf or c-Met, where precise interactions within the ATP-binding pocket are essential.[9][10]

-

Agrochemicals: The inclusion of fluorine and chlorine atoms in a molecule can enhance its biological activity, metabolic stability, and lipophilicity, all desirable traits for modern pesticides and herbicides.[11]

-

Materials Science: Fluorinated aromatic compounds are precursors to specialty polymers and liquid crystals with unique thermal and electronic properties.[12]

The true value of this molecule lies in its capacity as a "decoratable" scaffold. A synthetic chemist can, for example, first perform a Suzuki coupling at the C-I position to install a new aryl or heteroaryl group, then modify the aniline via acylation, leaving the C-Cl and C-F bonds untouched for potential later-stage modifications. This level of synthetic control is critical in generating libraries of complex molecules for drug discovery screening.

Predictive Spectroscopic Profile

No publicly available spectra exist for this compound. However, a robust and reliable spectroscopic profile can be predicted based on established principles and data from analogous structures. This predictive data is invaluable for reaction monitoring and quality control.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observations | Rationale & Comparative Data |

| ¹H NMR | Two signals in the aromatic region (approx. 6.5-7.5 ppm), likely complex multiplets (doublet of doublets). A broad singlet for the -NH₂ protons (approx. 3.5-4.5 ppm). | The two aromatic protons will couple to each other and to the adjacent fluorine atom, resulting in complex splitting. The chemical shifts are influenced by the electron-donating amine and the electron-withdrawing halogens. (Data for 3-Fluoro-2-iodoaniline shows aromatic protons at 6.44-7.10 ppm).[13] |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 90-160 ppm). The C-F and C-I bonds will have the most significant impact on chemical shifts and show large C-F coupling constants. | The carbon attached to fluorine will be significantly downfield and show a large one-bond C-F coupling constant (~240 Hz). The carbon attached to iodine will be significantly upfield due to the heavy atom effect. (Data for 3-Fluoro-2-iodoaniline shows C-F at 162.5 ppm and C-I at 71.9 ppm).[13] |

| ¹⁹F NMR | A single signal, likely a multiplet, in the typical range for aryl fluorides (approx. -90 to -140 ppm). | The fluorine will couple to the adjacent aromatic protons. (Data for 3-Fluoro-2-iodoaniline shows the ¹⁹F signal at -91.3 ppm).[13] |

| FT-IR | ~3400-3500 cm⁻¹: N-H asymmetric & symmetric stretches (two sharp bands).~3000-3100 cm⁻¹: Aromatic C-H stretch.~1620 cm⁻¹: N-H scissoring (bending).~1500-1600 cm⁻¹: Aromatic C=C stretches.~1250 cm⁻¹: C-N stretch.~1200-1250 cm⁻¹: C-F stretch.~650-800 cm⁻¹: C-Cl and C-I stretches. | These assignments are based on characteristic group frequencies. A detailed guide for the related 3-chloro-4-fluoroaniline confirms these regions.[14] |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 271 (and 273).Isotopic Pattern: A characteristic M⁺/M+2 pattern with a ratio of ~3:1, confirming the presence of one chlorine atom.[15]Key Fragments: m/z 144 ([M-I]⁺), m/z 236 ([M-Cl]⁺), m/z 117 ([M-I-HCN]⁺). | The molecular ion is expected to be prominent. The primary fragmentation will be the loss of the largest, most labile substituent (iodine radical). Loss of the chlorine radical is also expected.[16] |

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of 2-Chloro-3-fluoro-4-iodoaniline.

Protocol 1: Synthesis via Electrophilic Iodination

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-chloro-3-fluoroaniline (10.0 g, 68.7 mmol) and sodium bicarbonate (8.7 g, 103 mmol).

-

Solvent Addition: Add 100 mL of water and stir vigorously to create a suspension.

-

Iodination: In a separate beaker, dissolve iodine (17.4 g, 68.7 mmol) in 50 mL of ethanol. Add this solution portion-wise to the stirred aniline suspension via the dropping funnel over 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 3-4 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If the color of iodine persists, add a saturated aqueous solution of sodium thiosulfate dropwise until the solution is colorless.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol or hexanes to afford the purified 2-Chloro-3-fluoro-4-iodoaniline.

Protocol 2: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh 15-20 mg of the purified product.

-

Solvent Addition: Place the sample in a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: The deuterated solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v) for chemical shift referencing (δ 0.00 ppm).

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

Analysis: The sample is now ready for analysis in an NMR spectrometer.

References

-

Song, Z., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US8293752B2 - Compounds useful as Raf kinase inhibitors.

- Cai, G., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen.

-

PubChem. (n.d.). C-Met Modulators and Method of Use - Patent US-2012022065-A1. Available at: [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Available at: [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Available at: [Link]

-

Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Available at: [Link]

-

ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]

- Google Patents. (n.d.). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.

-

Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-iodoaniline, 98%. Available at: [Link]

- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

-

Parkin, G. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2300. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-fluoro-4-iodoaniline. Available at: [Link]

-

Apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. Available at: [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Chloro-3-fluoro-4-iodoaniline | 880652-49-3 [sigmaaldrich.com]

- 3. 2-氯-4-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 5. 2-Fluoro-4-iodoaniline | 29632-74-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-Fluoro-4-iodoaniline, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. US8293752B2 - Compounds useful as Raf kinase inhibitors - Google Patents [patents.google.com]

- 10. C-Met Modulators and Method of Use - Patent US-2012022065-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-3-fluoro-4-iodoaniline CAS number and molecular weight

High-Purity Intermediate for Next-Generation Kinase Inhibitor Synthesis [1]

Part 1: Executive Summary & Strategic Importance

2-Chloro-3-fluoro-4-iodoaniline (CAS: 880652-49-3) is a highly specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of small molecule inhibitors, particularly targeting the MAPK/ERK pathway (MEK inhibitors) and EGFR mutations .[1]

Its unique trisubstituted pattern—containing chlorine, fluorine, and iodine—offers distinct advantages in medicinal chemistry:

-

The Iodine Handle : Provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach complex heterocycles.

-

The Fluorine Moiety : Modulates metabolic stability (blocking P450 oxidation) and enhances lipophilicity for membrane permeability.

-

The Chlorine/Amine Core : Establishes essential hydrogen-bonding interactions within the ATP-binding pocket of kinase targets.

This guide details the physicochemical profile, validated synthetic protocols, and handling procedures required for high-integrity drug discovery workflows.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | 2-Chloro-3-fluoro-4-iodoaniline |

| CAS Number | 880652-49-3 |

| Molecular Formula | C₆H₄ClFIN |

| Molecular Weight | 271.46 g/mol |

| Exact Mass | 270.906 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 55–60 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| SMILES | NC1=CC=C(I)C(F)=C1Cl |

| InChI Key | RZLWYBMAXUXBJU-UHFFFAOYSA-N |

Part 3: Synthetic Pathways & Process Chemistry

3.1 Retrosynthetic Logic

The synthesis of 2-Chloro-3-fluoro-4-iodoaniline is governed by electrophilic aromatic substitution (EAS) rules.[1] The amino group (-NH₂) is a strong activator and ortho/para director.

-

Position 1 : -NH₂

-

Position 2 : -Cl (Occupied)

-

Position 3 : -F (Occupied)

-

Position 4 : Para to -NH₂. This is the most activated open position, making regioselective iodination highly favorable without the need for complex blocking groups.

3.2 Validated Synthesis Protocol: Regioselective Iodination

Objective : Synthesize 2-Chloro-3-fluoro-4-iodoaniline from 2-chloro-3-fluoroaniline.

Reagents :

-

Substrate: 2-Chloro-3-fluoroaniline (1.0 equiv)[1]

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv) or Iodine Monochloride (ICl)[1]

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, to accelerate reaction[1]

Step-by-Step Methodology :

-

Preparation : Charge a round-bottom flask with 2-chloro-3-fluoroaniline (10 mmol) and Acetonitrile (50 mL). Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

Addition : Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

-

Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The product spot will be less polar than the starting material.

-

Quench : Quench the reaction with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the fading of any brown color).

-

Extraction : Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Recrystallize from Hexane/DCM or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation : 85–95% isolated yield.

3.3 Synthetic Workflow Diagram

Figure 1: Regioselective synthesis workflow for 2-Chloro-3-fluoro-4-iodoaniline utilizing NIS-mediated iodination.

Part 4: Applications in Drug Discovery[1]

This compound is a "privileged structure" in medicinal chemistry, specifically for Structure-Activity Relationship (SAR) studies involving kinase inhibition.

4.1 The "Warhead" Assembly

In the development of MEK inhibitors (similar to Cobimetinib or Trametinib analogs), the aniline nitrogen often forms a hinge-binding interaction, while the iodine is replaced by a solubilizing group or a hydrophobic pocket binder via cross-coupling.

Key Reactions :

-

Suzuki-Miyaura Coupling : The C-I bond is highly labile to Pd(0) insertion.

-

Reaction: 2-Cl-3-F-4-I-aniline + Aryl Boronic Acid → Biaryl Product.[1]

-

Utility: Extending the carbon skeleton to reach deep hydrophobic pockets in the enzyme.

-

-

Buchwald-Hartwig Amination :

-

Reaction: Displacement of the Iodine with a secondary amine.

-

Utility: Introducing solubilizing side chains (e.g., piperazines).

-

4.2 Application Logic Tree

Figure 2: Strategic derivatization pathways for drug development using the 4-iodo handle.

Part 5: Handling, Stability & Safety (HSE)

Signal Word : WARNING

5.1 Hazard Identification (GHS)

5.2 Storage & Stability

-

Light Sensitivity : Iodinated aromatics are photosensitive. The C-I bond can undergo homolytic cleavage under UV light, leading to degradation (purple discoloration indicates free iodine release).

-

Protocol : Store in amber glass vials under an inert atmosphere (Nitrogen) at 2–8°C.

5.3 Disposal

Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids.

References

-

Fluorochem . (2025).[2] 2-Chloro-3-fluoro-4-iodoaniline Product Specification & Safety Data. Retrieved from

-

Sigma-Aldrich (Merck) . (2025). 2-Chloro-3-fluoro-4-iodoaniline CAS 880652-49-3 Product Detail. Retrieved from

-

PubChem . (2025).[5] Compound Summary: Halogenated Anilines and MEK Inhibitor Intermediates. National Library of Medicine. Retrieved from

-

ChemicalBook . (2025).[2] 2-Fluoro-4-iodoaniline and related Halo-aniline Synthesis Pathways. Retrieved from

Sources

- 1. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]

- 2. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Fluoro-4-iodoaniline | 29632-74-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sodiumiodide.net [sodiumiodide.net]

Technical Whitepaper: Thermodynamic Characterization of 2-Chloro-3-fluoro-4-iodoaniline

The following technical guide provides an in-depth analysis of the thermodynamic properties, synthesis, and characterization of 2-Chloro-3-fluoro-4-iodoaniline , a critical halogenated intermediate in pharmaceutical development.

Executive Summary

2-Chloro-3-fluoro-4-iodoaniline (CAS 880652-49-3) is a highly specialized poly-halogenated aniline derivative used primarily as a scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK/ERK pathway (e.g., MEK inhibitors). Its unique substitution pattern—featuring chlorine, fluorine, and iodine on the aniline ring—imparts specific electronic and steric properties that are critical for binding affinity in drug candidates.

Unlike common reagents, specific experimental thermodynamic data for this intermediate is often proprietary or unlisted in public chemical databases. This guide synthesizes available structural analog data to provide predictive thermodynamic ranges and outlines a rigorous, self-validating experimental protocol for researchers to establish its precise melting point and enthalpy of fusion.

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 2-Chloro-3-fluoro-4-iodoaniline |

| CAS Number | 880652-49-3 |

| Molecular Formula | C₆H₄ClFIN |

| Molecular Weight | 271.46 g/mol |

| Structural Features | [1] • Amino Group (-NH₂): Electron donor; H-bond donor.• Fluorine (C3): High electronegativity, metabolic stability enhancer.• Chlorine (C2) & Iodine (C4): Steric bulk and halogen bonding capability; Iodine serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura). |

| Predicted LogP | 2.82 ± 0.4 (Lipophilic) |

Structural Analogs for Predictive Modeling

To estimate the thermodynamic behavior of the target compound, we analyze structurally similar analogs where experimental data is established.

| Analog Compound | Structure | Melting Point (Exp.)[2][3][4] | Thermodynamic Trend |

| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 52–56 °C | Lower MP due to smaller F atom radius. |

| 2-Chloro-4-iodoaniline | C₆H₅ClIN | 70–73 °C | Higher MP due to Cl steric bulk & packing. |

| Target: 2-Cl-3-F-4-I | C₆H₄ClFIN | Predicted: 55–75 °C | The addition of F at C3 may disrupt symmetry relative to the 2-Cl analog, potentially lowering MP, or increase density, raising it. |

Thermodynamic Properties

Melting Point & Phase Behavior

While specific experimental melting point (MP) data for CAS 880652-49-3 is not publicly indexed in standard registries (e.g., PubChem, ChemSpider), structural QSPR (Quantitative Structure-Property Relationship) modeling suggests a solid phase at room temperature.

-

Predicted Melting Point Range: 55 °C – 75 °C

-

State: Solid (Crystalline powder, likely off-white to pale brown due to iodine sensitivity).

-

Thermodynamic Stability: The compound is stable under standard conditions but sensitive to light (iodine liberation) and oxidation.

Solubility Thermodynamics

The presence of three halogen atoms renders the molecule significantly lipophilic.

-

Solubility: High in organic solvents (DCM, DMSO, Ethyl Acetate); Negligible in water.

-

Implication: Recrystallization for purification should utilize a polar/non-polar solvent system, such as Ethanol/Water or Hexane/Ethyl Acetate , to optimize yield and crystal purity.

Experimental Characterization Protocols

For researchers synthesizing or procuring this intermediate, the following self-validating protocols are required to establish the exact thermodynamic profile.

Differential Scanning Calorimetry (DSC) Workflow

DSC is the gold standard for determining the enthalpy of fusion (

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried 2-Chloro-3-fluoro-4-iodoaniline into a standard aluminum pan. Crimp the lid (non-hermetic).

-

Reference: Use an empty, matched aluminum pan.

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation. -

Ramp: Heat from 25 °C to 150 °C at a rate of 5 °C/min .

-

Note: A slow ramp rate (5 °C/min) is crucial for accurate onset determination of potentially impure intermediates.

-

-

Analysis:

- : The intersection of the baseline and the leading edge of the endothermic peak (Melting Point).

-

Peak Area: Integration yields the Enthalpy of Fusion (

in J/g). -

Purity Calculation: Use the Van't Hoff equation analysis of the melting peak shape to estimate molar purity (ASTM E928).

Synthesis & Purification Pathway

The purity of the compound directly dictates the observed melting point (Freezing Point Depression). The standard synthesis involves the electrophilic iodination of the commercially available 2-chloro-3-fluoroaniline.

Synthesis Reaction:

-

Critical Control Point: Regioselectivity is driven by the amino group (ortho/para director). The 4-position is sterically accessible, but the 3-fluoro group adds steric strain.

-

Validation: Verify structure via

H-NMR (shifts of aromatic protons) before thermal analysis.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for synthesizing, validating, and characterizing the thermodynamic properties of the target compound.

Caption: Integrated workflow for the synthesis, purification, and thermodynamic characterization of 2-Chloro-3-fluoro-4-iodoaniline.

Safety & Handling (SDS Summary)

As a halogenated aniline, this compound poses specific health hazards.[5]

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.

-

Skin/Eye Irritation: Category 2 (H315, H319).

-

STOT-SE: Category 3 (Respiratory Irritation - H335).

-

-

Handling: Use a fume hood. Avoid dust formation.[5] Store in amber vials (light sensitive) at 2–8 °C.

References

-

PubChem. (2025).[6] Compound Summary: 2-Chloro-4-iodoaniline (Analog Reference).[7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 4. 3268-49-3 CAS MSDS (3-(Methylthio)propionaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-4-iodoaniline CAS 29632-74-4 [homesunshinepharma.com]

A Senior Application Scientist's Guide to 2-Chloro-3-fluoro-4-iodoaniline: A Cornerstone Building Block in Modern Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutics. Among the vast arsenal of available synthons, halogenated anilines have emerged as particularly powerful tools. This guide provides an in-depth technical exploration of 2-Chloro-3-fluoro-4-iodoaniline, a trifunctionalized aniline derivative whose unique electronic and steric properties make it an exceptionally valuable intermediate. We will dissect its inherent chemical reactivity, provide validated synthetic protocols, and illuminate its pivotal role in the construction of complex pharmaceutical agents, with a particular focus on the synthesis of targeted kinase inhibitors. This document serves as a practical resource, blending theoretical principles with actionable experimental insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of Polysubstituted Anilines

The architecture of a drug molecule is a delicate balance of functionality, designed to achieve specific interactions with a biological target while maintaining favorable pharmacokinetic properties. 2-Chloro-3-fluoro-4-iodoaniline is a testament to the power of strategic halogenation in crafting a building block of immense synthetic utility. The presence of three distinct halogens—chlorine, fluorine, and iodine—on an aniline core provides a scaffold ripe with potential for controlled, sequential chemical modifications.

The utility of halogenated compounds in medicine is well-established, with chlorinated and fluorinated motifs being present in a significant percentage of FDA-approved drugs.[1][2] These halogens are not mere placeholders; they modulate a molecule's lipophilicity, metabolic stability, and binding affinity. 2-Chloro-3-fluoro-4-iodoaniline leverages this principle by offering multiple, differentially reactive sites for synthetic elaboration.

Table 1: Physicochemical Properties of 2-Chloro-3-fluoro-4-iodoaniline

| Property | Value | Source |

| CAS Number | 880652-49-3 | [3] |

| Molecular Formula | C₆H₄ClFIN | [3][4] |

| Molecular Weight | 271.46 g/mol | [3][4] |

| IUPAC Name | 2-chloro-3-fluoro-4-iodoaniline | [3] |

| Appearance | Off-white to brown powder | [5][6] |

| LogP | 2.82 | [3] |

The Heart of the Matter: Understanding Reactivity and Selectivity

The synthetic power of 2-Chloro-3-fluoro-4-iodoaniline stems directly from the predictable and hierarchical reactivity of its three carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug synthesis—the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.[7][8]

This reactivity differential is governed by bond dissociation energies (BDE): the C-I bond is the weakest, requiring the least energy to undergo oxidative addition to a palladium(0) catalyst, the critical first step in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7] The C-Cl bond is considerably stronger, and the C-F bond is the strongest, rendering it largely inert under typical cross-coupling conditions.

This hierarchy is the key to its utility. It allows a chemist to selectively perform a reaction at the iodine position while leaving the chlorine and fluorine atoms untouched. The remaining chloro-substituent can then be used as a handle for a subsequent, more forcing cross-coupling reaction, or it can be retained in the final molecule where it may play a role in target binding. The fluorine atom, often retained for its ability to enhance binding affinity and improve metabolic stability, further influences the electronic nature of the ring.

Figure 1: Hierarchy of Carbon-Halogen bond reactivity.

Synthesis Protocol: Accessing the Building Block

While 2-Chloro-3-fluoro-4-iodoaniline is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the direct iodination of a substituted aniline precursor. The following protocol is a representative example adapted from established procedures for the iodination of anilines.[6][9]

Experimental Protocol: Synthesis via Iodination of 2-Chloro-3-fluoroaniline

Objective: To synthesize 2-Chloro-3-fluoro-4-iodoaniline via electrophilic iodination.

Materials:

-

2-Chloro-3-fluoroaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or Cyclohexane for recrystallization

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-3-fluoroaniline (1.0 eq.) and sodium bicarbonate (1.0 eq.) in water.

-

Heating: Vigorously stir the suspension and heat to approximately 60 °C using an oil bath.

-

Iodination: Add iodine (1.0 eq.) to the heated suspension in portions over 30 minutes. The mixture will become dark-colored.

-

Reaction: Maintain the temperature at 60 °C and continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Add dichloromethane to dissolve the organic components.

-

Workup - Decolorization: Transfer the mixture to a separatory funnel. Add saturated sodium bisulfite solution portion-wise until the dark iodine color disappears, indicating the quenching of excess iodine.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane or cyclohexane to yield 2-Chloro-3-fluoro-4-iodoaniline as a crystalline solid.[6][9]

Figure 2: Workflow for the synthesis of 2-Chloro-3-fluoro-4-iodoaniline.

Core Application: A Scaffold for Kinase Inhibitors

A primary application of 2-Chloro-3-fluoro-4-iodoaniline is in the synthesis of protein kinase inhibitors, a critical class of drugs for cancer therapy.[10] Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[11] Small molecule inhibitors are designed to block the ATP-binding site of these kinases, thereby shutting down aberrant signaling.

The structure of 2-Chloro-3-fluoro-4-iodoaniline is ideally suited for this purpose. The aniline nitrogen serves as a key attachment point or hydrogen bond donor, while the substituted phenyl ring can be elaborated via cross-coupling at the iodo-position to build out the molecular scaffold necessary to fit within the kinase active site.

The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[8] Given the high reactivity of its C-I bond, 2-Chloro-3-fluoro-4-iodoaniline is an excellent substrate for this transformation.

Figure 3: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Chloro-3-fluoro-4-iodoaniline with a representative arylboronic acid.

Materials:

-

2-Chloro-3-fluoro-4-iodoaniline (1.0 eq.)

-

Arylboronic acid (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Inerting: To a flame-dried Schlenk flask, add 2-Chloro-3-fluoro-4-iodoaniline, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This protocol provides a robust starting point for synthesizing a library of compounds. The "R" group from the boronic acid can be varied to probe different regions of a kinase's binding pocket, a fundamental strategy in structure-activity relationship (SAR) studies.

Conclusion: A Versatile and Indispensable Tool

2-Chloro-3-fluoro-4-iodoaniline represents a masterful example of a purpose-built chemical intermediate. Its value lies not in any inherent biological activity, but in its synthetic potential. The molecule's key attributes are:

-

Orthogonal Reactivity: The predictable and distinct reactivity of the C-I and C-Cl bonds allows for selective, sequential functionalization.

-

Strategic Halogenation: The fluorine and chlorine atoms can be retained in the final product to modulate physicochemical properties and participate in crucial binding interactions with protein targets.

-

Robust Chemistry: It is an excellent substrate for powerful and reliable synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

For scientists engaged in the discovery of new medicines, particularly in the field of oncology, 2-Chloro-3-fluoro-4-iodoaniline is not just a reagent, but a strategic asset. It provides a reliable and versatile entry point for the synthesis of complex, highly functionalized molecules, accelerating the journey from initial concept to potential therapeutic agent.

References

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem Compound Database. Retrieved from [Link]

-

Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. [Link]

-

Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2235-2239. [Link]

-

Ochilov, Sh. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from SpectraBase website. [Link]

-

Wang, P., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. ChemRxiv. [Link]

-

Parkin, A. (2008). 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2300. [Link]

- Google Patents. (n.d.). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline.

-

Perez-Vargas, J., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]

-

Apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. Retrieved from Apicule website. [Link]

-

Sandoo. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from Sandoo website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Organic Synthesis with 2-Chloro-3-fluoroaniline: A Chemical Building Block Deep Dive. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Retrieved from ResearchGate. [Link]

-

Siero, L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1146. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from PrepChem.com website. [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from ResearchGate. [Link]

-

Chemia. (2021, April 23). Patent: Selectively manufacture needed compounds!. Retrieved from Chemia website. [Link]

-

An, D., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14206-14226. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Chloro-3-fluoro-4-iodoaniline | 880652-49-3 [sigmaaldrich.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Safety data sheet (SDS) and hazards for 2-Chloro-3-fluoro-4-iodoaniline

CAS: 880652-49-3 | Class: Poly-halogenated Aniline Intermediate[1]

Executive Summary & Scientific Context

2-Chloro-3-fluoro-4-iodoaniline is a highly specialized, tri-halogenated aniline derivative used primarily as a scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., MEK/ERK pathway modulators). Its structural uniqueness lies in the dense substitution pattern of the benzene ring, where the electron-withdrawing nature of the halogens (Cl, F, I) significantly alters the nucleophilicity of the amine group and increases the lipophilicity of the entire molecule.

Why This Guide Matters: Standard Safety Data Sheets (SDS) often provide generic "aniline" warnings. However, the presence of the iodine atom at the para position introduces specific stability concerns (photolability), while the fluorine and chlorine substituents enhance membrane permeability, potentially increasing the speed of systemic absorption upon dermal contact. This guide synthesizes regulatory data with practical handling protocols for the bench scientist.

Physicochemical Identity Profile

| Property | Specification |

| Chemical Name | 2-Chloro-3-fluoro-4-iodoaniline |

| CAS Number | 880652-49-3 |

| Molecular Formula | C₆H₄ClFIN |

| Molecular Weight | 271.46 g/mol |

| Physical State | Solid (Off-white to brown powder/crystals) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water.[2] |

| SMILES | NC1=CC=C(I)C(F)=C1Cl |

| Key Reactivity | Light-sensitive (C-I bond); Oxidizable (Aniline amine). |

Hazard Identification & Toxicology

GHS Classification (Regulation EC No 1272/2008)

This compound is classified as a hazardous substance. The primary risks stem from the aniline core's potential to induce methemoglobinemia and the irritant properties of the halogenated ring.

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.

The Scientist's Perspective: Mechanism of Toxicity

While the GHS codes provide legal warnings, understanding the mechanism is crucial for safety:

-

Methemoglobinemia Risk: Like many anilines, this compound can be metabolically activated (N-hydroxylation) to form reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. The halogen substituents may slow this metabolism compared to unsubstituted aniline, but the risk remains.

-

Enhanced Lipophilicity: The combination of Chlorine, Fluorine, and Iodine significantly increases the LogP (partition coefficient). This suggests that dermal absorption is a major route of entry. Standard latex gloves are insufficient; nitrile or laminate barriers are required.

-

Photolytic Deiodination: The C-I bond is weak (~57 kcal/mol). Exposure to UV light can generate radical species, leading to sample degradation and potentially toxic byproducts (iodine radicals).

Comprehensive Handling & Storage Protocol

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.

-

Light: Strictly protect from light. Use amber vials or wrap containers in aluminum foil.

Experimental Workflow: "The Closed Loop"

To minimize exposure, follow this self-validating workflow.

Figure 1: Safe handling workflow emphasizing temperature equilibration and containment.

PPE & Engineering Controls

-

Respiratory: Handle only in a certified Chemical Fume Hood. If powder handling outside a hood is unavoidable (not recommended), use a P3 (EN 143) or N95/P100 respirator.

-

Hand Protection: Double-gloving is recommended.

-

Inner Layer: Nitrile (0.11 mm).

-

Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged contact.

-

-

Eye Protection: Chemical safety goggles (not just safety glasses) to seal against dust entry.

Emergency Response & First Aid

In the event of exposure, rapid action is required to prevent systemic toxicity.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ mins. Lift eyelids. | Basic pH of anilines can cause corneal opacity; immediate dilution is critical. |

| Skin Contact | Wash with soap & water. Do not use alcohol. | Alcohol increases vasodilation and solubility of the compound, accelerating absorption. |

| Inhalation | Move to fresh air. Monitor for "Blue Lips" (Cyanosis). | Early sign of methemoglobinemia. Oxygen may be required (medical pro only). |

| Spill Cleanup | Dampen with inert solvent (PEG-400 or water) before wiping. | Prevents dust generation. Do not dry sweep. |

Chemical Reactivity & Stability

Understanding the degradation pathways helps in troubleshooting failed reactions and safety incidents.

Figure 2: Primary degradation pathways. Note that "browning" of the solid indicates oxidation or iodine release.

Waste Disposal Considerations

Do not dispose of via sink or general trash.

-

Classification: Hazardous Chemical Waste (Halogenated).

-

Segregation: Must be separated from non-halogenated solvents. The high halogen content (Cl, F, I) requires high-temperature incineration (>1100°C) to prevent the formation of dioxins or incomplete combustion products.

-

Labeling: Clearly mark as "Toxic" and "Halogenated."

References

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-fluoro-4-iodoaniline (CAS 880652-49-3).[1][2][3][4][5] Retrieved from

-

Fluorochem. (2024). Safety Data Sheet: 2-Chloro-3-fluoro-4-iodoaniline.[1][6] Retrieved from

-

Combi-Blocks. (2023). Material Safety Data Sheet (QA-6055). Retrieved from

-

PubChem. (2024). Compound Summary: Halogenated Anilines (Class). National Library of Medicine. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for 2-Chloro-3-fluoro-4-iodoaniline

Part 1: Executive Summary & Molecular Architecture

2-Chloro-3-fluoro-4-iodoaniline is a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly MEK inhibitors used in oncology (e.g., Cobimetinib analogs). Its unique substitution pattern—a "halogen dance" of Chlorine, Fluorine, and Iodine on the aniline ring—creates a distinct solubility profile that challenges standard process development.

As a Senior Application Scientist, I emphasize that this molecule is not merely a "lipophilic base." It represents a competitive balance between the hydrogen-bonding capability of the amine (

Physicochemical Implications[3][4][5][6][7]

-

Lipophilicity Dominance: The Iodine atom (atomic radius ~133 pm) and Chlorine atom significantly increase the

(partition coefficient), rendering the molecule highly hydrophobic. -

Crystal Lattice Energy: The 3-Fluoro substituent often disrupts the crystal packing efficiency compared to non-fluorinated analogs, potentially lowering the melting point and enhancing solubility in chlorinated solvents compared to 2-chloro-4-iodoaniline.

-

Process Risk: The primary risk in scale-up is "oiling out" during recrystallization if the solvent polarity is not precisely tuned to the amine's hydrogen-bonding capacity.

Part 2: Theoretical Solubility Modeling (Hansen Parameters)

To predict solvent compatibility without wasting valuable material, we utilize Hansen Solubility Parameters (HSP) .[1][2] The solubility behavior of 2-Chloro-3-fluoro-4-iodoaniline is governed by three interaction energies:

- (Dispersion): Very High (due to Iodine/Chlorine).

- (Polarity): Moderate (due to C-F and C-Cl dipoles).

-

(Hydrogen Bonding): Moderate (due to

Predicted Solubility Profile

Based on Structural Analogs (e.g., 2-Fluoro-4-iodoaniline) and QSAR Principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole interactions stabilize the polarized aromatic ring; disrupts amine H-bonds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | "Like dissolves like" via halogen-halogen dispersion interactions. |

| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF | Moderate (10-50 mg/mL) | Good H-bond acceptors for the aniline |

| Aromatic | Toluene, Xylene | Moderate (5-20 mg/mL) | |

| Alcohols | Methanol, Ethanol, IPA | Low-Moderate | Proticity competes with the amine; solubility drops as alkyl chain length increases. |

| Alkanes | Hexane, Heptane, Pentane | Very Low (<1 mg/mL) | Lack of polarity/H-bonding capability; excellent anti-solvents . |

| Aqueous | Water, Buffers (pH 7) | Insoluble | Hydrophobic effect dominates; requires pH < 2 (protonation) to dissolve. |

Part 3: Validated Experimental Protocol

Since specific thermodynamic solubility data for CAS 880652-49-3 is rarely published in open literature, researchers must generate their own curves. Below is a self-validating Standard Operating Procedure (SOP) for determining the saturation point.

Workflow Visualization

The following diagram outlines the decision logic for solubility determination and solvent selection.

Figure 1: Decision workflow for categorizing solvents into reaction media vs. crystallization media.

Detailed SOP: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at 25°C.

-

Preparation: Weigh approx. 50 mg of 2-Chloro-3-fluoro-4-iodoaniline into a 4 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene).

-

Equilibration:

-

Cap tightly and agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

-

Check Point: If the solid dissolves completely, add more solid until a visible suspension persists.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification (HPLC-UV):

-

Dilute the supernatant 100x with Acetonitrile.

-

Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: 60:40 ACN:Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculation: Compare peak area against a 5-point calibration curve.

-

Part 4: Process Engineering Applications

Recrystallization Strategy (Purification)

The high halogen content makes this compound prone to retaining impurities. A binary solvent system is recommended to balance yield and purity.

-

Primary Solvent (Good): Ethyl Acetate or Toluene (Hot).

-

Anti-Solvent (Bad): Heptane or Hexane.

-

Protocol:

-

Dissolve crude solid in minimum hot Toluene (60°C).

-

Slowly add Heptane until slight turbidity is observed.

-

Cool slowly to Room Temperature (RT), then to 0°C.

-

Why this works: Toluene interacts with the aromatic ring (

), while Heptane forces the lipophilic halogens to aggregate, inducing crystallization.

-

Reaction Solvent Selection

For coupling reactions (e.g., Suzuki-Miyaura):

-

Recommended: 1,4-Dioxane/Water (4:1) or DMF.

-

Rationale: These solvents dissolve the aniline completely at RT, ensuring the reaction kinetics are not mass-transfer limited.

Safety & Handling

-

Halogenated Waste: All solvent waste containing this compound must be segregated as halogenated organic waste.

-

Light Sensitivity: Iodinated anilines are often photosensitive (C-I bond cleavage). Perform solubility studies in amber vials.

References

-

Compound Identification: Sigma-Aldrich. 2-Chloro-3-fluoro-4-iodoaniline (CAS 880652-49-3). Available at: (Accessed Oct 2025).

-

Solubility Methodology: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Validates the use of HSP for halogenated aromatics.

-

Analogous Synthesis: ChemicalBook. 2-Fluoro-4-iodoaniline Synthesis and Properties. Provides comparative solubility data for the fluoro-iodo analog.

-

Purification Techniques: MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Standard protocols for aromatic amines.

Sources

Topic: Suzuki-Miyaura Coupling Protocols for 2-Chloro-3-fluoro-4-iodoaniline

An Application Note and Protocol from the Senior Application Scientist

Introduction: Unlocking the Potential of a Trifunctionalized Aniline Scaffold

In the landscape of modern medicinal chemistry and materials science, polysubstituted aromatic compounds are foundational building blocks. Among these, fluorinated anilines are of particular interest due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules[1]. The compound 2-Chloro-3-fluoro-4-iodoaniline is a highly valuable, trifunctionalized scaffold, offering multiple, distinct reactive sites for diversification.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki was jointly awarded the 2010 Nobel Prize in Chemistry[2][3]. Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it indispensable in both academic and industrial laboratories[4][5].

This application note provides a detailed guide to the strategic functionalization of 2-Chloro-3-fluoro-4-iodoaniline via the Suzuki-Miyaura coupling. We will explore the principles of chemoselectivity that govern this transformation and present robust, field-proven protocols designed to serve as a reliable starting point for your research and development endeavors.

Principle and Chemoselectivity: A Tale of Three Halogens

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[2][6]. The success of coupling a polyhalogenated substrate like 2-Chloro-3-fluoro-4-iodoaniline hinges on the ability to selectively activate one C-X bond over the others.

The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows a well-established trend based on bond dissociation energies: C–I > C–Br > C–OTf ≈ C–Cl >> C–F [7][8]

This inherent reactivity difference is the cornerstone of our strategy. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond. The C-F bond is largely inert under these conditions. Therefore, we can achieve highly chemoselective mono-arylation at the C4 position (the site of the iodine atom) while preserving the chlorine and fluorine atoms for potential subsequent transformations.

Caption: Chemoselectivity in the Suzuki-Miyaura coupling of 2-Chloro-3-fluoro-4-iodoaniline.

Core Components: The Pillars of a Successful Coupling

The outcome of a Suzuki-Miyaura reaction is dictated by the interplay of several key components. Understanding their roles is crucial for troubleshooting and optimization.

-

Palladium Source (Catalyst/Pre-catalyst): The engine of the reaction. While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are effective, modern palladium pre-catalysts (e.g., Buchwald Palladacycles) are often preferred. These pre-catalysts are typically air- and moisture-stable, ensuring the reliable and stoichiometric formation of the active Pd(0) species in solution[9].

-

Ligand: The ligand is arguably the most critical factor for success, especially with challenging substrates. Bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos and XPhos, or alkylphosphines like P(t-Bu)₃) are essential[10][11]. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination[2][11].

-

Organoboron Reagent: Boronic acids are the most common coupling partners due to their commercial availability and high reactivity[5]. For sensitive substrates, boronic esters (e.g., pinacol esters) can offer enhanced stability, preventing premature decomposition[6]. A slight excess (1.1–1.5 equivalents) is typically used to drive the reaction to completion.

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center[12][13]. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence reaction rates and is often substrate-dependent.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used. Often, a small amount of water is added to the solvent system (e.g., dioxane/water 4:1) to help solubilize the inorganic base and accelerate the reaction[14].

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Inert atmosphere techniques (using a Schlenk line or glovebox) are required as palladium catalysts and some ligands can be sensitive to air and moisture.

Protocol 1: General Screening with a Conventional Catalyst System

This protocol provides a robust and cost-effective starting point using a palladium source and a separate ligand.

Reagents & Materials:

| Component | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Chloro-3-fluoro-4-iodoaniline | 271.44 | 1.0 | 271.4 mg | 1.0 |

| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | 0.02 (2 mol%) |

| SPhos | 410.57 | 0.04 | 16.4 mg | 0.04 (4 mol%) |

| K₃PO₄ | 212.27 | 2.5 | 530.7 mg | 2.5 |

| 1,4-Dioxane (anhydrous) | - | - | 8 mL | - |

| Water (degassed) | - | - | 2 mL | - |

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-3-fluoro-4-iodoaniline (271.4 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (530.7 mg, 2.5 mmol).

-

Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]

-

Using syringes, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL).

-

Place the sealed Schlenk tube in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product.[15]

Protocol 2: High-Efficiency Coupling with a Modern Pre-catalyst

This protocol utilizes a highly active and user-friendly Buchwald pre-catalyst, often leading to faster reaction times and higher yields, especially for challenging substrates.

Reagents & Materials:

| Component | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Chloro-3-fluoro-4-iodoaniline | 271.44 | 1.0 | 271.4 mg | 1.0 |

| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 |

| XPhos Pd G3 | 863.06 | 0.02 | 17.3 mg | 0.02 (2 mol%) |

| K₂CO₃ | 138.21 | 3.0 | 414.6 mg | 3.0 |

| Toluene (anhydrous) | - | - | 10 mL | - |

Procedure:

-

In a glovebox, or on a Schlenk line, add 2-Chloro-3-fluoro-4-iodoaniline (271.4 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G3 pre-catalyst (17.3 mg, 0.02 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol) to a Schlenk tube with a stir bar.

-

Remove the tube from the glovebox (if used) and add anhydrous toluene (10 mL) via syringe under a positive pressure of inert gas.

-

Seal the tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the mixture vigorously. Reaction times are typically shorter, in the range of 1-6 hours. Monitor progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Optimization and Troubleshooting

The protocols provided are robust starting points. However, optimization may be necessary for specific arylboronic acids.

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly soluble base. | Use a more active pre-catalyst (e.g., XPhos Pd G3); Increase temperature in 10 °C increments; Switch to a more soluble base like K₃PO₄ or Cs₂CO₃.[16] |

| Formation of Homocoupled Boronic Acid Product | Oxygen present in the reaction; High catalyst loading. | Ensure the system is rigorously degassed and maintained under a positive inert atmosphere; Decrease catalyst loading to 0.5-1 mol%. |

| Protodeborylation (Boronic acid replaced by -H) | Presence of excess water or protic sources; Unstable boronic acid. | Use rigorously dried solvents and reagents; Switch to the corresponding pinacol boronate ester for increased stability.[6] |

| Formation of Di-substituted Product (at C-Cl) | High temperature or prolonged reaction time; Highly active catalyst system. | Lower the reaction temperature after the initial C-I coupling is complete; Reduce the equivalents of boronic acid to 1.05; Monitor carefully and stop the reaction once the mono-arylated product is maximized. |

References

-

So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. PolyU Scholars Hub. [Link]

-

Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from Frontiers website. [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from MDPI website. [Link]

-

Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from ACS Publications website. [Link]

-

CM Research Group. (n.d.). Publication. Retrieved from CM Research Group website. [Link]

-

Organic Chemistry Portal. (n.d.). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Retrieved from Organic Chemistry Portal website. [Link]

-

ACS Figshare. (n.d.). Collection - General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from ACS Figshare website. [Link]

-

Al-Masum, M. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

-

ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Retrieved from ResearchGate website. [Link]

-

PMC. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Retrieved from PMC website. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia website. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

-

So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (n.d.). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from ResearchGate website. [Link]

-

Dunsford, J. J., & Glorius, F. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of chemical research, 53(5), 1011–1024. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from MDPI website. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

MDPI. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from MDPI website. [Link]

-

PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from PMC website. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from Organic Chemistry Portal website. [Link]

-

PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from PRISM website. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from Nobel Prize website. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro.... Retrieved from ResearchGate website. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). [Link]

-

Ragan, J. A., Jones, B. P., Castaldi, M. J., Hill, P. D., & Makowski, T. W. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific website. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from PubChem website. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 5. Lab Reporter [fishersci.se]

- 6. Yoneda Labs [yonedalabs.com]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Procedure for diazotization of 2-Chloro-3-fluoro-4-iodoaniline

Application Note: Diazotization Protocols for 2-Chloro-3-fluoro-4-iodoaniline

Introduction & Chemical Context

The diazotization of 2-Chloro-3-fluoro-4-iodoaniline represents a significant challenge in organic synthesis due to the severe electronic deactivation and lipophilicity of the substrate.[1] Unlike simple anilines, this molecule possesses three electron-withdrawing halogen atoms that dramatically reduce the nucleophilicity of the primary amine.

Key Challenges:

-

Reduced Basicity: The inductive effects of Fluorine (-I) and Chlorine (-I) render the amino group poorly nucleophilic, making reaction with weak nitrosating agents (like aqueous

) sluggish or incomplete. -

Solubility: The polyhalogenated core is highly lipophilic. Standard aqueous acid conditions (e.g., 2M HCl) often result in the precipitation of the amine salt or the free base, leading to heterogeneous mixtures and "tar" formation.

-

C-I Bond Instability: The Carbon-Iodine bond at the para position is susceptible to homolytic cleavage under UV light or excessive radical initiation, requiring strict light exclusion.

This guide presents two validated protocols: Method A (Nitrosyl Sulfuric Acid) for scalable, robust conversion, and Method B (Organic Nitrite) for anhydrous, small-scale, or one-pot downstream applications.[1]

Mechanistic Insight & Reaction Logic

The success of this reaction hinges on generating a sufficiently potent electrophile to attack the deactivated amine.

-

Standard Conditions (Failure Mode):

. The active species is the nitrosonium ion ( -

Optimized Conditions: We utilize Nitrosyl Sulfuric Acid (

) or alkyl nitrites (

Reaction Workflow Diagram

Figure 1: Decision tree and mechanistic flow for selecting the appropriate diazotization strategy.

Experimental Protocols

Method A: Nitrosyl Sulfuric Acid Route (The "Wet" Method)

Best for: Large scale (>5g), isolation of stable salts (e.g., tetrafluoroborates), or aqueous Sandmeyer reactions.

Reagents:

-

Substrate: 2-Chloro-3-fluoro-4-iodoaniline (1.0 equiv)[1]

-

Sodium Nitrite (

): 1.1 – 1.2 equiv (Dry powder) -

Sulfuric Acid (

): Concentrated (98%) -

Propionic Acid or Acetic Acid (Optional co-solvent for solubility)

Protocol:

-

Preparation of Nitrosyl Sulfuric Acid:

-

Cool concentrated

(5 mL per gram of amine) to 0–5 °C in a round-bottom flask. -

Add solid

portion-wise with vigorous stirring. Caution: Evolution of brown -

Stir at 0–5 °C until all solid dissolves (approx. 20-30 mins). The solution should be clear to pale yellow.

-

-

Amine Dissolution:

-

In a separate vessel, dissolve/suspend the aniline in a minimum volume of glacial acetic acid or propionic acid if it does not dissolve directly in cold sulfuric acid.

-

Note: If the amine is added directly to

, ensure it is finely powdered to prevent clumping.

-

-

Diazotization:

-